molecular formula C12H17NO9 B148905 d-Noradrenaline bitartrate CAS No. 636-88-4

d-Noradrenaline bitartrate

Cat. No. B148905
CAS RN: 636-88-4
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-HQWYAZORSA-N
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Description

d-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a drug that functions as a vasoconstrictor and is used to treat life-threatening low blood pressure, primarily in emergency settings such as intensive care units. It is the bitartrate salt form of the naturally occurring neurotransmitter noradrenaline.

Synthesis Analysis

The synthesis of noradrenaline can be traced back to its precursors in the body. One such precursor is the amino acid L-3: 4-dihydroxyphenylalanine (L-DOPA), which undergoes decarboxylation catalyzed by the enzyme dopa decarboxylase to form noradrenaline . The study of the decarboxylation of noradrenaline carboxylic acid, a compound structurally similar to noradrenaline, provides insights into the synthesis pathway of noradrenaline and its derivatives .

Molecular Structure Analysis

The molecular structure of noradrenaline bitartrate is characterized by the presence of a catechol group and an amine group, which are essential for its biological activity. The bitartrate component is a salt form that aids in the stabilization and solubility of the drug. The stereochemical configuration of noradrenaline and its derivatives is crucial for their interaction with biological enzymes and receptors .

Chemical Reactions Analysis

The stability of noradrenaline bitartrate in solution is affected by factors such as ionic strength, polarity of the medium, and the presence of hydronium ions. The racemization of L-noradrenaline bitartrate, which involves the conversion of the drug into its less active form, is catalyzed by hydronium ions and is influenced by the dielectric constant of the solvent and the presence of electrolytes .

Physical and Chemical Properties Analysis

Noradrenaline bitartrate is stable under certain conditions, as demonstrated by a study that evaluated its physicochemical stability in concentrated solutions stored in polypropylene syringes at 5°C ± 3°C for 30 days. The study found no significant changes in concentration, pH, color, turbidity, or precipitation, indicating that the drug is physically and chemically stable for at least 30 days under these conditions . This stability is crucial for its use in medical settings, where it can be prepared in advance and stored for emergency use .

Scientific Research Applications

  • Stability in Medical Applications : d-Noradrenaline bitartrate has been studied for its physicochemical stability in concentrated solutions used in intensive care units. A study found that solutions of noradrenaline bitartrate were physically and chemically stable for at least 30 days when stored in specific conditions, which is crucial for its use in clinical settings (Lardinois et al., 2018).

  • Cortical Excitability and Noradrenergic Effects : Research has shown that noradrenaline plays a significant role in the modulation of cortical excitability. The acute and chronic effects of noradrenaline reuptake inhibitors on cortical excitability were demonstrated, indicating its potential implications in neuropsychiatric diseases (Kuo et al., 2017).

  • Impact on Chronic Pain : A study indicated that chronic pain induces brainstem noradrenergic activation, enhancing pain facilitation. This suggests that drugs inhibiting noradrenaline reuptake might have complex effects on pain modulation (Martins et al., 2015).

  • Neuromodulation and Cognition : The noradrenaline system has been linked to various cognitive functions, including attention, working memory, and response inhibition. Noradrenergic manipulations are thought to have therapeutic potential for disorders like depression and ADHD (Chamberlain & Robbins, 2013).

  • Emotional Memory and Stress : Noradrenaline is a key player in emotional memory processing. Increased noradrenaline levels enhance memory performance, and its interaction with other stress hormones like cortisol is crucial for understanding disorders like PTSD (van Stegeren, 2008).

Safety And Hazards

D-Noradrenaline bitartrate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-HQWYAZORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212982
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Noradrenaline bitartrate

CAS RN

636-88-4
Record name 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-88-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Noradrenaline bitartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RC Ritter, AN Epstein - Proceedings of the National …, 1975 - National Acad Sciences
… infusions were compared to at least 2 days of noninfused baseline (line one) and 1 day on which the control solution of either sodium bitartrate or d-noradrenaline bitartrate was infused …
Number of citations: 97 www.pnas.org
GD Hirst, TO Neild, GD Silverberg - The Journal of Physiology, 1982 - Wiley Online Library
… Other drugs were D-noradrenaline bitartrate, cocaine hydrochloride (Macfarlane Smith), prazosin hydrochloride (Pfizer) and phentolamine mesulate (Regitine,Ciba). The effects of …
Number of citations: 108 physoc.onlinelibrary.wiley.com
L Svensson, S Ahlenius - Acta Pharmacologica et Toxicologica, 1982 - Wiley Online Library
l‐Noradrenaline·HCl (l‐NA), d‐noradrenaline·HCl (d‐NA) and dopamine·HCL (DA) were locally applied in the nucleus accumbens of awake rats. When the animals were observed in a …
Number of citations: 28 onlinelibrary.wiley.com
RM Lopachin, TA Rudy - The Journal of Physiology, 1982 - Wiley Online Library
… Louis, MO, USA) d-noradrenaline bitartrate (d-NA) (Adams Chemical Co.) and clonidine hydrochloride (Boehringer Inglheim Ltd., Ridgefield, CT, USA). Drugs were dissolved in an …
Number of citations: 37 physoc.onlinelibrary.wiley.com
USV Euler, F Lishajko - Acta Physiologica Scandinavica, 1964 - Wiley Online Library
… The amines used were L- and D-noradrenaline bitartrate and L- and D-adrenaline bitartrate. We are greatly indebted to Dr FP Luduefia, Sterling-Winthrop Research Institute, Rensselaer…
Number of citations: 26 onlinelibrary.wiley.com
JA Garcia-Sevilla, A Badia, J Laporte - European Journal of Pharmacology, 1975 - Elsevier
Uptake mechanisms in the rat vas deferens have not yet been thoroughly investigated. In this study we show that uptake inhibition by cocaine, amantadine and desmethylimipramine …
Number of citations: 5 www.sciencedirect.com
JP Horn, DA McAfee - The Journal of Physiology, 1980 - Wiley Online Library
1. Post‐ganglionic neurones of the rat superior cervical ganglion were studied in vitro (21‐26 degrees C) using single intracellular micro‐electrode methods. 2. Three Ca2+‐dependent …
Number of citations: 223 physoc.onlinelibrary.wiley.com
L Svensson, S Ahlenius - Pharmacology Biochemistry and Behavior, 1983 - Elsevier
Adult male Sprague-Dawley rats were administered dopamine (DA) or l-noradrenaline (l-NA) locally into the nucleus accumbens or in the neostriatum. Six minutes following the …
Number of citations: 47 www.sciencedirect.com
JV VERNER JR, WG BLACKARD, FL ENGEL - Endocrinology, 1962 - academic.oup.com
The uptake of glucose by rat epididymal adipose tissue incubated in vitro in a Krebs-Ringer bicarbonate medium is influenced by the presence or absence of bovine serum albumin in …
Number of citations: 93 academic.oup.com
H KREBS, D BINDRA - Nature New Biology, 1971 - nature.com
FIRING rates of single neurones in the “feeding system”—the perifornical and ventromedial areas of the hypothalamus—are altered by the systemic administration of an anorexigenic …
Number of citations: 18 www.nature.com

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